molecular formula C13H19ClN2O2 B14896751 2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide

2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B14896751
M. Wt: 270.75 g/mol
InChI Key: UHDDOZFPOIPKTA-UHFFFAOYSA-N
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Description

2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, an amino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 1-methoxypropan-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide linkage.

    Purification: The product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to carry out the reaction under controlled temperature and pressure conditions.

    Catalysts: Catalysts may be employed to increase the reaction rate and yield.

    Purification: Industrial purification methods such as distillation, crystallization, and filtration are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium iodide, potassium fluoride.

Major Products

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

    Substitution Products: Compounds with different halogen or functional group substitutions.

Scientific Research Applications

2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Biological Studies: The compound can be used in studies to understand its biological activity and interactions with biomolecules.

    Materials Science: It may be explored for its properties in the development of new materials or coatings.

Mechanism of Action

The mechanism of action of 2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may influence biochemical pathways related to its functional groups, such as amide hydrolysis or halogen interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxyethyl)acetamide: Similar structure with a different alkyl group.

    2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)propionamide: Similar structure with a different acyl group.

Uniqueness

2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

2-(5-chloro-2-methylanilino)-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C13H19ClN2O2/c1-9-4-5-11(14)6-12(9)15-7-13(17)16-10(2)8-18-3/h4-6,10,15H,7-8H2,1-3H3,(H,16,17)

InChI Key

UHDDOZFPOIPKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC(=O)NC(C)COC

Origin of Product

United States

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